molecular formula C9H9N3O B12314791 N-methylimidazo[1,2-a]pyridine-2-carboxamide

N-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B12314791
M. Wt: 175.19 g/mol
InChI Key: SWGBRJFKVPDUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylimidazo[1,2-a]pyridine-2-carboxamide is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This scaffold is of significant interest in infectious disease research, particularly in the development of new anti-tuberculosis agents . Tuberculosis (TB), caused by Myobacterium tuberculosis , remains a major global health challenge, exacerbated by the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The imidazo[1,2-a]pyridine carboxamide (IPA) class has been extensively researched as a highly potent anti-TB scaffold . Structural Activity Relationship (SAR) studies indicate that the position of the amide group on the heterocyclic ring is critical for activity; for anti-TB applications, the amide substituent at the 3-position of the imidazopyridine ring is generally essential, while the 2-carboxamide isomer has been found to be less active . This suggests that the this compound regioisomer serves as a valuable chemical tool for SAR exploration and scaffold-hopping strategies to understand and optimize pharmacophore models . Researchers can utilize this compound to investigate novel chemical space within this prolific heterocyclic family, potentially leading to new leads for targeting mycobacterial functions such as the cytochrome bcc complex (QcrB inhibitor telacebec is a prominent IPA in clinical trials) or other essential enzymes . The product is provided for research purposes such as hit identification, lead optimization, and mechanism-of-action studies. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-methylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O/c1-10-9(13)7-6-12-5-3-2-4-8(12)11-7/h2-6H,1H3,(H,10,13)

InChI Key

SWGBRJFKVPDUQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN2C=CC=CC2=N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridines with α-Haloketones

The core imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation between 2-aminopyridines and α-haloketones. For example, ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate is synthesized by reacting 5-methylpyridin-2-amine with ethyl bromopyruvate in dimethylformamide (DMF) at 125°C under continuous flow conditions. Hydrolysis of the ester intermediate using sodium hydroxide yields the corresponding carboxylic acid, which is subsequently coupled with methylamine.

Optimization Insights :

  • Temperature : Elevated temperatures (125°C) enhance reaction rates but may degrade heat-sensitive substrates.
  • Solvent : Polar aprotic solvents like DMF improve solubility of intermediates.
  • Catalysts : p-Toluenesulfonic acid (pTSA) accelerates cyclization by protonating carbonyl groups.

Amide Coupling Using Carbodiimide Reagents

The carboxylic acid intermediate is converted to the carboxamide via coupling with methylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method achieves yields of 63–72% after purification by preparative HPLC.

Key Data :

Step Reagents/Conditions Yield (%)
Cyclocondensation Ethyl bromopyruvate, DMF, 125°C 72
Hydrolysis NaOH, MeOH/H₂O 85
Amide Coupling EDC/HOBt, MeNH₂, DIPEA 68

One-Pot Multicomponent Reactions

Tandem Cyclization-Amidation

A streamlined approach involves reacting 2-aminopyridine, methyl isocyanate, and α-bromoacetophenone in a single pot. The reaction proceeds via initial formation of a urea intermediate, followed by cyclization under basic conditions (e.g., K₂CO₃).

Advantages :

  • Eliminates isolation of intermediates.
  • Reduces solvent waste and processing time.

Limitations :

  • Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometric control.

Continuous Flow Synthesis

Microreactor-Based Production

A fully automated continuous flow system synthesizes imidazo[1,2-a]pyridine-2-carboxylic acids in 20 minutes per compound. The setup involves:

  • First Reactor : Cyclocondensation at 125°C with a residence time of 10 minutes.
  • Second Reactor : Amide coupling at 75°C using EDC/HOBt and methylamine.

Throughput : 36 compounds/24 hours with >90% purity after HPLC.

Solid-Phase Synthesis

Resin-Bound Intermediates

Wang resin-functionalized 2-aminonicotinic acid is treated with α-bromoketones to form immobilized imidazo[1,2-a]pyridines. Subsequent cleavage with methylamine in dichloromethane releases the target compound.

Benefits :

  • Facilitates high-throughput screening.
  • Simplifies purification via filtration.

Yield : 70–85% after solid-supported liquid-liquid extraction (SLE).

Radical-Based Functionalization

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H amidation directly installs the carboxamide group at position 2 of preformed imidazo[1,2-a]pyridines. Using Pd(OAc)₂ and tert-butyl hydroperoxide (TBHP), this method achieves 65% yield but requires inert conditions.

Mechanism :

  • Oxidative addition of Pd to the C–H bond.
  • Insertion of methyl isocyanate.
  • Reductive elimination to form the amide.

Green Chemistry Approaches

Catalyst-Free Reactions in Aqueous Media

Aqueous ethanol mediates the cyclocondensation of 2-aminopyridines with α-bromoacetamide derivatives at room temperature. The absence of catalysts reduces toxicity, albeit with lower yields (50–60%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Two-Step Synthesis 68 >95 High Moderate
Continuous Flow 72 >90 Very High High
Solid-Phase 85 >98 Moderate Low
Radical Functionalization 65 88 Low High

Chemical Reactions Analysis

Types of Reactions

N-methylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups at different positions on the ring .

Scientific Research Applications

Therapeutic Applications

1.1 Treatment of Neurodegenerative Diseases

N-methylimidazo[1,2-a]pyridine-2-carboxamide derivatives have shown potential in the treatment and prevention of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Research indicates that these compounds can modulate Nurr-1 nuclear receptors, which are implicated in neuroprotection and neuronal survival. The pharmacological assays demonstrate efficacy with EC50 values ranging from 0.01 to 1000 nM, suggesting significant therapeutic potential against these conditions .

1.2 Anti-Tuberculosis Activity

A series of imidazo[1,2-a]pyridine-3-carboxamides, closely related to this compound, were synthesized and screened for their activity against Mycobacterium tuberculosis. Notably, compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM against replicating bacteria. Some derivatives demonstrated superior efficacy compared to existing clinical candidates, indicating a promising avenue for developing new anti-tuberculosis agents .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been pivotal in optimizing the efficacy of this compound derivatives. Modifications to the cyclic aliphatic rings on the amide nitrogen have been shown to enhance biological activity significantly. For instance, compounds with specific structural modifications displayed improved potency against drug-resistant strains of M. tuberculosis .

Case Studies

3.1 Pharmacokinetic Studies

In vivo pharmacokinetic evaluations have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. For example, compound 18 showed a peak plasma concentration (Cmax) of 337 ng/mL following oral administration and a half-life (t1/2) of approximately 13.2 hours . Such pharmacokinetic profiles are crucial for determining the feasibility of these compounds as therapeutic agents.

3.2 Efficacy Against Drug-Resistant Strains

Recent studies highlighted the efficacy of certain imidazo[1,2-a]pyridine derivatives against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. Specifically, compounds demonstrated activity surpassing that of established treatments like PA-824 by nearly tenfold . This finding underscores the potential for these compounds in addressing the growing challenge of antibiotic resistance.

Table 1: Pharmacokinetic Properties of Selected Compounds

CompoundRouteAUC (ng h/mL)Cmax (ng/mL)Tmax (h)t1/2 (h)
13PO4111810.255
18PO38503370.5ND
13IV542001560021.93
18IV1100011600.513.2

Table 2: Minimum Inhibitory Concentrations Against Mycobacterium tuberculosis

Compound IDMIC (μM)
Compound 9≤0.006
Compound 12≤0.006
Compound 16≤0.006
Compound 18≤0.006

Mechanism of Action

The mechanism of action of N-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Activity/Data Reference(s)
N-Methylimidazo[1,2-a]pyridine-2-carboxamide Methyl at N-position, carboxamide at C2 C₉H₁₀N₃O 175.19 g/mol Discontinued (commercial)
5-Methylimidazo[1,2-a]pyridine-2-carboxamide Methyl at C5, carboxamide at C2 C₉H₉N₃O 175.19 g/mol Antitubercular (MIC: 17–30 μM)
6-Chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide Cl at C6, pyridyl carboxamide C₁₃H₁₀ClN₄O 328.75 g/mol Antiparasitic/antikinetoplastid
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide Phenyl at C6, pyridyl carboxamide C₁₈H₁₄N₄O 310.33 g/mol Nurr1 activation (EC₅₀: 1 nM)
8-Chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide Complex substituents C₁₇H₁₂Cl₂F₃N₃O₃S 468.24 g/mol Nematicidal activity

Key Observations:

  • Substituent Position: Methyl groups at C5 (e.g., 5-methyl derivative) improve antitubercular activity (MIC: 17–30 μM) but are less potent than 3-carboxamide analogues, which exhibit stronger inhibition of InhA (enoyl-acyl carrier protein reductase) .
  • Halogenation : Chlorination at C6 (e.g., 6-chloro derivatives) enhances antiparasitic activity against kinetoplastids like Leishmania .
  • Aryl Groups : Phenyl or pyridyl substituents at C6 (e.g., compound 3 in ) confer high affinity for nuclear receptors like Nurr1 (EC₅₀: 1 nM), critical in neurodegenerative disease research .
  • Sulfonyl Groups : Sulfonamide-linked substituents (e.g., compound in ) demonstrate nematicidal properties, highlighting agricultural applications .

Structure-Activity Relationship (SAR) Insights

  • Carboxamide Position : 2-Carboxamides generally exhibit weaker antitubercular activity than 3-carboxamides due to altered binding modes with InhA .
  • Electron-Withdrawing Groups : Fluorine or chlorine at aryl positions (e.g., 4-chlorophenyl in compound 4, ) enhances metabolic stability and target affinity .
  • Heteroaryl Substituents : Pyridyl or thienyl groups improve solubility and pharmacokinetic profiles compared to purely aromatic substituents .

Biological Activity

N-Methylimidazo[1,2-a]pyridine-2-carboxamide (N-MIPCA) is a compound of significant interest due to its biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article provides a comprehensive overview of the biological activity of N-MIPCA, supported by data tables, research findings, and case studies.

Overview of Biological Activity

N-MIPCA belongs to the imidazo[1,2-a]pyridine class of compounds, which have been shown to exhibit a variety of biological activities including anti-tubercular, antibacterial, and potential anticancer effects. The structure-activity relationships (SAR) of these compounds are crucial for understanding their efficacy against various pathogens.

Anti-Tuberculosis Activity

Several studies have demonstrated the potent anti-tuberculosis activity of N-MIPCA derivatives. For instance:

  • In vitro Studies : A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mycobacterium tuberculosis (Mtb) H37Rv. Compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM, indicating strong efficacy against both replicating and drug-resistant strains .
  • Mechanism of Action : The proposed mechanism involves inhibition of QcrB, a component of the cytochrome bc1 complex in Mtb. This inhibition is critical for ATP synthesis in the bacterium, thereby hampering its growth .

Table 1: Anti-Tuberculosis Activity Data

CompoundMIC (μM)Activity Against MDR/XDR Strains
150.10Yes
160.19Yes
18≤0.006Superior to PA-824

Pharmacokinetic Properties

The pharmacokinetic profiles of N-MIPCA derivatives have been evaluated to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • Stability : Compound 16 showed favorable plasma protein binding (>99%) but was unstable in liver microsomes with only 1.51% remaining after one hour .
  • In Vivo Pharmacokinetics : Studies on selected compounds indicated promising bioavailability and half-lives. For example, compound 18 exhibited a peak concentration (Cmax) of 337 ng/mL when administered orally .

Table 2: In Vivo Pharmacokinetics Data

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)Half-Life (h)
134111810.255
183,8503370.5ND

Additional Biological Activities

Beyond anti-tuberculosis properties, N-MIPCA derivatives have shown potential in other areas:

  • Anticholinesterase Activity : Some derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
  • Cytotoxicity : Certain compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells .

Case Studies

  • Case Study on Compound 16 : This compound was identified as one of the most potent against Mtb with an MIC of 0.19 μM. Its development is ongoing to enhance its stability and efficacy against drug-resistant strains .
  • Comparative Study with PA-824 : Compound 18 demonstrated superior activity compared to the clinical candidate PA-824 against MDR strains by nearly ten-fold, highlighting its potential as a new therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing N-methylimidazo[1,2-a]pyridine-2-carboxamide derivatives?

The synthesis typically involves coupling imidazo[1,2-a]pyridine-2-carboxylic acid with amines or substituted phenyl groups. For example, describes a two-step process:

  • Step 1: Condensation of 2-aminopyridine with bromopyruvic acid in ethanol at 80°C yields imidazo[1,2-a]pyridine-2-carboxylic acid (72% yield).
  • Step 2: Coupling with amines using EDC·HCl/HOBt in DMF at room temperature forms carboxamide derivatives (e.g., 72% yield for N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide) . Alternative methods include nucleophilic substitution or Pd-catalyzed cross-coupling to introduce substituents at specific positions .

Q. How are imidazo[1,2-a]pyridine-2-carboxamides characterized structurally?

Key analytical techniques include:

  • 1H/13C NMR : To confirm substituent positions and carboxamide bond formation. For example, N-(4-(4-(2-chloro-3-ethylphenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide shows distinct shifts at δ 7.8–8.2 ppm (aromatic protons) and δ 3.4–3.8 ppm (piperazine protons) .
  • HRMS : Validates molecular weight and purity (e.g., [M+H]+ peaks matching calculated values) .
  • X-ray crystallography : Used sparingly due to challenges in obtaining single crystals, but critical for resolving stereochemical ambiguities .

Q. What biological activities are associated with this scaffold?

Imidazo[1,2-a]pyridine-2-carboxamides exhibit diverse activities:

  • Antimicrobial : Derivatives like N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide show IC50 values of 1.35 μM against Trypanosoma brucei brucei .
  • Antituberculosis : Carboxamides targeting Mycobacterium tuberculosis (Mtb) InhA enzyme achieve MICs of 17–30 μM .
  • Anticancer : Modifications at the 6- and 8-positions enhance cytotoxicity against cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this scaffold for specific targets?

Key SAR insights include:

  • Position 2 : Carboxamide groups are critical for target binding. Substitution with bulkier aryl groups (e.g., 4-chlorophenyl) improves antikinetoplastid activity but may reduce solubility .
  • Position 6/8 : Electron-withdrawing groups (e.g., Cl, CF3) enhance antimicrobial potency. For example, 8-chloro-6-(trifluoromethyl) derivatives show >50 selectivity indexes in Trypanosoma assays .
  • Piperazine linkers : Improve CNS penetration in neuroactive analogs but require balancing with cytotoxicity risks . Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like Mtb InhA, guiding rational design .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Dose-response validation : Re-test compounds with IC50/EC50 curves in triplicate, using standardized protocols (e.g., Alamar Blue assay for Mtb) .
  • Metabolic stability testing : Assess liver microsomal degradation to rule out false negatives due to rapid clearance .
  • Orthogonal assays : Compare results across platforms (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

Q. How can computational tools streamline the design of novel derivatives?

  • Molecular dynamics (MD) simulations : Predict binding stability of carboxamides with targets like CFTR or InhA over 100-ns trajectories .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antitubercular activity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions to filter non-drug-like candidates early .

Q. What experimental strategies mitigate cytotoxicity in imidazo[1,2-a]pyridine-2-carboxamides?

  • Selective functionalization : Introducing hydrophilic groups (e.g., hydroxyls) at position 3 reduces off-target effects while retaining activity .
  • Prodrug approaches : Masking carboxamides as esters can enhance selectivity, with enzymatic cleavage at target sites .
  • Cytotoxicity screening : Parallel testing on human cell lines (e.g., MRC-5 fibroblasts) identifies non-specific toxicants early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.